molecular formula C11H20N2O3 B2471800 4-(4-Methoxypiperidine-1-carbonyl)morpholine CAS No. 1602790-14-6

4-(4-Methoxypiperidine-1-carbonyl)morpholine

Cat. No.: B2471800
CAS No.: 1602790-14-6
M. Wt: 228.292
InChI Key: WFFXAVDVBANKJK-UHFFFAOYSA-N
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Description

4-(4-Methoxypiperidine-1-carbonyl)morpholine is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring both morpholine and 4-methoxypiperidine rings linked by a carbonyl group, is commonly employed in the synthesis and optimization of novel bioactive molecules. The 4-methoxypiperidine moiety is a recognized pharmacophore found in compounds investigated as potent inhibitors of oxidative phosphorylation (OXPHOS) Complex I, a emerging target for disrupting cancer cell metabolism in select subtypes such as pancreatic cancer . Furthermore, research indicates that 4-substituted piperidines are favored structural components in the development of antagonists for receptors like lysophosphatidic acid receptor 5 (LPA5), which is a promising target for novel analgesic therapies . This reagent serves as a versatile intermediate for constructing molecules that require these specific ring systems, potentially contributing to improved physicochemical and pharmacokinetic properties in lead compounds. It is supplied as a high-purity material to ensure consistency and reliability in research applications. This product is intended for laboratory research purposes only and is not classified as a drug, pharmaceutical, or cosmetic. It is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(4-methoxypiperidin-1-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-15-10-2-4-12(5-3-10)11(14)13-6-8-16-9-7-13/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFXAVDVBANKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxypiperidine-1-carbonyl)morpholine typically involves the reaction of 4-methoxypiperidine with morpholine-4-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxypiperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methoxypiperidine-1-carbonyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxypiperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Morpholine vs. Thiomorpholine Derivatives

Key Compound : 4-(4-Nitrophenyl)thiomorpholine () and 4-(4-Nitrophenyl)morpholine ()

  • Structural Differences : Thiomorpholine replaces morpholine’s oxygen with sulfur.
  • Physicochemical Properties :
    • Thiomorpholine derivatives exhibit higher lipophilicity (due to sulfur’s polarizability) and metabolic susceptibility (sulfur is prone to oxidation) .
    • Morpholine derivatives, such as 4-(4-Nitrophenyl)morpholine, form stable chair conformations and engage in aromatic stacking interactions (perpendicular distance: 3.772 Å) .
  • Crystallographic Behavior :
    • Thiomorpholine forms centrosymmetric dimers via C–H···O hydrogen bonds, whereas morpholine analogs prioritize π-stacking .

Piperidine vs. Morpholine Substitutions

Key Compounds : Trisubstituted pyrimidines with morpholine/piperidine () and benzylpiperidine derivatives ()

  • Biological Activity :
    • Morpholine-containing pyrimidines (e.g., CID2992168) show superior EP2 receptor potentiation (fold shift: 8.5) compared to piperidine analogs (fold shift: 2.1) .
    • Replacing benzylpiperidine with morpholine () alters steric and electronic profiles, impacting receptor binding .
  • Conformational Effects: The 4-phenoxypiperidine core () introduces rigidity, enhancing H3 receptor antagonism (e.g., compound 13g: IC50 < 10 nM) .

Substituent Effects: Methoxy vs. Nitro/Fluoro Groups

Key Compounds : 4-(4-Methoxypiperidine-1-carbonyl)morpholine vs. 4-(4-Nitrophenyl)morpholine () and 4-(4-Fluorophenyl)piperidine ()

  • Lipophilicity :
    • Methoxy groups (cLog P ~1.5–2.0) increase lipophilicity compared to nitro (cLog P ~0.8–1.2) but remain less lipophilic than thiomorpholine derivatives .
  • Electronic Effects :
    • Methoxy is electron-donating, enhancing hydrogen-bond acceptor capacity, while nitro (electron-withdrawing) strengthens π-stacking .

Linkage Variations: Carbonyl vs. Ether/Amine Bridges

Key Compounds : 4-(4-Methoxypiperidine-1-carbonyl)morpholine vs. 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine ()

  • Polarity and Solubility :
    • Carbonyl bridges increase polarity, improving aqueous solubility compared to ether linkages .
  • Metabolic Stability :
    • Amine or ether linkages may undergo hydrolysis or oxidation, whereas carbonyl groups are more stable .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituent Biological Activity (Example) cLog P (Estimated) Key Reference
4-(4-Methoxypiperidine-1-carbonyl)morpholine Morpholine + Piperidine Methoxy N/A (Theoretical) ~1.8 N/A
4-(4-Nitrophenyl)morpholine Morpholine Nitro Antimicrobial lead ~0.9
4-(4-Nitrophenyl)thiomorpholine Thiomorpholine Nitro Antimycobacterial precursor ~1.5
CID2992168 (Pyrimidine-morpholine) Morpholine Trifluoromethyl EP2 receptor potentiation (fold shift: 8.5) ~3.2
13g (4-Phenoxypiperidine-morpholine) Piperidine + Morpholine Isopropyl H3 antagonist (IC50 < 10 nM) ~2.5

Research Findings and Implications

  • Structural Rigidity : The carbonyl bridge in 4-(4-Methoxypiperidine-1-carbonyl)morpholine likely restricts conformation, enhancing target selectivity compared to flexible analogs .
  • Synergistic Heterocycles : Combining morpholine’s polarity with piperidine’s basicity may balance solubility and membrane permeability, a feature absent in single-heterocycle analogs .
  • Metabolic Considerations : The methoxy group may reduce oxidative metabolism compared to sulfur-containing thiomorpholine derivatives .

Biological Activity

4-(4-Methoxypiperidine-1-carbonyl)morpholine is a synthetic compound that combines structural elements from piperidine and morpholine, both of which are significant in medicinal chemistry. Its unique chemical structure suggests potential biological activities, particularly in the areas of enzyme inhibition and receptor interactions.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: (4-methoxypiperidin-1-yl)-morpholin-4-ylmethanone
  • Molecular Formula: C11_{11}H20_{20}N2_2O3_3
  • CAS Number: 1602790-14-6

This compound features a methoxy group on the piperidine ring, which can participate in various chemical reactions, enhancing its versatility in biological applications.

The biological activity of 4-(4-Methoxypiperidine-1-carbonyl)morpholine is primarily attributed to its interaction with various biological targets. Piperidine derivatives are known to modulate the activity of proteins by binding to their active sites, thereby influencing enzymatic reactions and receptor functions.

Target Interactions

Research indicates that this compound may act on several targets, including:

  • Enzymes: Potential inhibition of specific enzyme activities.
  • Receptors: Interaction with neurotransmitter receptors, which could influence neurological functions.

Enzyme Inhibition

Studies have shown that derivatives of piperidine can inhibit specific enzymes related to various diseases. For instance, compounds structurally similar to 4-(4-Methoxypiperidine-1-carbonyl)morpholine have demonstrated enzyme inhibitory properties that could be leveraged for therapeutic purposes.

Anticancer Activity

A notable study explored nitrogen-containing heterocycles, revealing that compounds with similar structural motifs exhibited significant antiproliferative effects against cervical cancer cell lines (HeLa and SiHa). The compound 6f, which shares structural similarities with 4-(4-Methoxypiperidine-1-carbonyl)morpholine, showed IC50 values of 6.52 ± 0.42 μM against HeLa cells, indicating strong anticancer potential .

Comparative Analysis with Related Compounds

Compound NameIC50 (μM)Biological Activity
4-(4-Methoxypiperidine-1-carbonyl)morpholineTBDPotential enzyme inhibition
6f (related compound)6.52 ± 0.42Anticancer activity against HeLa
4-(4-Hydroxypiperidine-1-carbonyl)morpholineTBDSimilar structural features

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from 4-(4-Methoxypiperidine-1-carbonyl)morpholine:

  • Antitumor Activity : Research highlighted the promising anticancer properties of nitrogen-containing heterocycles, emphasizing the role of specific substituents in enhancing activity against cancer cells .
  • Mechanistic Insights : Molecular docking studies have suggested that compounds like 6f form stable interactions with target proteins such as VEGFR-2, enhancing their therapeutic potential .
  • Safety Profile : The derivatives exhibited lower toxicity towards normal cells compared to cancerous cells, indicating a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Methoxypiperidine-1-carbonyl)morpholine, and how is its purity validated?

  • Synthesis : Common methods involve coupling 4-methoxypiperidine with morpholine-carbonyl derivatives via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane or DMF . For example, a similar compound in used nucleophilic substitution under reflux conditions.
  • Purity Validation :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
  • NMR : Key peaks include δ 3.52 ppm (morpholine protons) and δ 4.04 ppm (methoxy group) in DMSO-d₆ .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 283.3 (calculated for C₁₂H₂₀N₂O₃) .

Q. How is the crystal structure of 4-(4-Methoxypiperidine-1-carbonyl)morpholine determined, and what software is recommended?

  • Method : Single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation (λ = 0.71073 Å). Data collection at 100 K improves resolution .
  • Software : SHELX suite (SHELXT for solution, SHELXL for refinement). Key metrics: R₁ < 0.05, wR₂ < 0.10 .

Q. What analytical techniques are critical for assessing stability under varying pH and temperature?

  • HPLC-UV : Monitor degradation products after incubation in buffers (pH 1–13) at 40°C for 48 hours .
  • TGA/DSC : Determine thermal stability (decomposition >200°C typical for morpholine derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-(4-Methoxypiperidine-1-carbonyl)morpholine in nucleophilic acyl substitution?

  • DFT Calculations : Use Gaussian16 with B3LYP/6-31G(d) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap). Transition state analysis identifies steric hindrance near the carbonyl group .
  • MD Simulations : CHARMM force fields simulate solvent effects (e.g., DMSO) on reaction kinetics .

Q. What strategies resolve contradictions in bioactivity data across different cell lines?

  • Experimental Design :

  • Use isogenic cell lines to control genetic variability .
  • Dose-response curves (0.1–100 µM) with triplicate measurements.
    • Data Analysis :
  • IC₅₀ values normalized to positive controls (e.g., doxorubicin).
  • Address outliers via Grubbs’ test (α = 0.05) .

Q. How do substituents on the piperidine ring influence SAR in kinase inhibition assays?

  • SAR Study :

  • Replace methoxy with ethoxy or halogens (F, Cl) to assess steric/electronic effects .
  • Assay : KinaseGlō assay for IC₅₀ determination against EGFR or PI3K .
    • Key Finding : Bulkier groups reduce potency due to active-site occlusion (e.g., IC₅₀ increases from 0.8 µM to 12 µM with ethoxy substitution) .

Q. What methodologies detect polymorphic forms of 4-(4-Methoxypiperidine-1-carbonyl)morpholine?

  • PXRD : Compare experimental patterns with simulated data from Mercury 4.3 .
  • Raman Spectroscopy : Bands at 1175 cm⁻¹ (C-O-C stretch) and 1650 cm⁻¹ (C=O) shift with lattice variations .

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